molecular formula C5H3ClN2O2S2 B8657036 7-Chlorosulfonylimidazo[5,1-b]thiazole

7-Chlorosulfonylimidazo[5,1-b]thiazole

Cat. No. B8657036
M. Wt: 222.7 g/mol
InChI Key: WQXGLNVROCHABX-UHFFFAOYSA-N
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Patent
US06458780B1

Procedure details

A solution of chlorosulfuric acid in 20 ml of carbon tetrachloride was added under ice cooling to a solution of 11.18 g of imidazo[5,1-b]thiazole in 200 ml of carbon tetrachloride. The reaction mixture was heated under reflux for 6 hr. Water was added thereto under ice cooling to terminate the reaction. The mixture was extracted with dichloromethane. The organic layers were combined together. The combined organic layers were washed with a dilute aqueous sodium hydroxide solution and saturated brine in that order and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation. Isopropyl ether was added to the residue. The resultant powder was collected by filtration to give 4.01 g of 7-chlorosulfonylimidazo[5,1-b]thiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(=O)(=[O:3])[OH:2].[S:6]1[CH:10]=[CH:9][N:8]2[CH:11]=[N:12][CH:13]=[C:7]12.O>C(Cl)(Cl)(Cl)Cl>[Cl:5][S:1]([C:13]1[N:12]=[CH:11][N:8]2[CH:9]=[CH:10][S:6][C:7]=12)(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Name
Quantity
11.18 g
Type
reactant
Smiles
S1C=2N(C=C1)C=NC2
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
under ice cooling to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with a dilute aqueous sodium hydroxide solution and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
Isopropyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
The resultant powder was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1N=CN2C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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